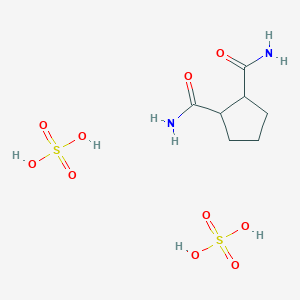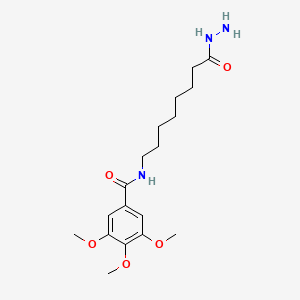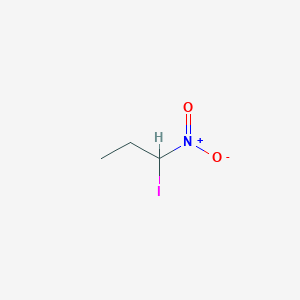
Cyclopentane-1,2-dicarboxamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane-1,2-dicarboxamide;sulfuric acid is a chemical compound with the molecular formula C7H16N2O10S2 and a molecular weight of 352.339 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with two carboxamide groups and a sulfuric acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-dicarboxamide involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water is present. The reaction mixture is then subjected to further heating, dehydration, and cyclization to form cyclopentane-1,2-dicarboxamide . This method is efficient and suitable for industrial-scale production, yielding a high-quality product with an 88% yield .
Industrial Production Methods
Industrial production of cyclopentane-1,2-dicarboxamide typically involves large-scale synthesis using the aforementioned method. The process is optimized to lower the reaction temperature below 300°C, which helps avoid carbonization and improves product yield and quality .
化学反応の分析
Types of Reactions
Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane-1,2-dicarboxylic acid, while reduction may produce cyclopentane-1,2-diamine.
科学的研究の応用
Cyclopentane-1,2-dicarboxamide;sulfuric acid is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of cyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Cyclopentane-1,2-dicarboxamide can be compared with similar compounds such as:
Cyclopentane-1,2-dicarboximide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Cyclopentane-1,2-dicarboxylic acid: This compound is an oxidation product of cyclopentane-1,2-dicarboxamide and has different reactivity and uses.
特性
CAS番号 |
917978-52-0 |
|---|---|
分子式 |
C7H16N2O10S2 |
分子量 |
352.3 g/mol |
IUPAC名 |
cyclopentane-1,2-dicarboxamide;sulfuric acid |
InChI |
InChI=1S/C7H12N2O2.2H2O4S/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H2,1,2,3,4) |
InChIキー |
PPRQSXXNEKTWHB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)C(=O)N)C(=O)N.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)



![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)

![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)


![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)

